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molecular formula C10H13IN2O2 B592157 T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE CAS No. 857266-59-2

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

Cat. No. B592157
M. Wt: 320.13
InChI Key: LJDJSMUHCDSOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

morpholine (0.272 mL, 3.12 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (43.4 mg, 0.07 mmol), tert-butyl 5-iodopyridin-3-ylcarbamate (200 mg, 0.62 mmol), diacetoxypalladium (7.01 mg, 0.03 mmol) and cesium carbonate (407 mg, 1.25 mmol) were suspended in 1,4-dioxane (4 mL) and sealed into a microwave tube. The reaction was heated to 150 °C for 30 minutes in the microwave reactor and cooled to RT. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford the boc protected product. HCl in dioxane (4M, 5mL) was added to the product . The resulting suspension was stirred at room temperature for 3 hours. The product was evaporated to dryness to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH plus 1% aqueous ammonia in DCM. Pure fractions were evaporated to dryness to afford 5-morpholinopyridin-3-amine (31.0 mg, 27.7 %) as a cream solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00125 mol
Type
reagent
Reaction Step One
Quantity
0.004 L
Type
solvent
Reaction Step Two
Quantity
0.00312 mol
Type
reactant
Reaction Step Three
Quantity
0.000625 mol
Type
reactant
Reaction Step Four
Quantity
7.5e-05 mol
Type
catalyst
Reaction Step Five
Quantity
3.12e-05 mol
Type
catalyst
Reaction Step Five
Yield
27.69%

Identifiers

CUSTOM
216
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00125 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.004 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00312 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.000625 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1=CC(=CN=C1)I
Step Five
Name
Quantity
7.5e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
3.12e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CN=CC(=C2)N
Measurements
Type Value Analysis
YIELD 27.69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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